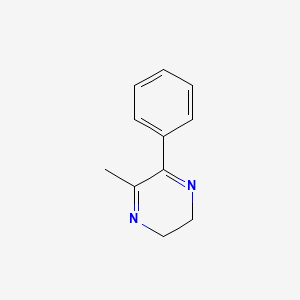
5-Methyl-6-phenyl-2,3-dihydropyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-6-phenyl-2,3-dihydropyrazine is a heterocyclic compound belonging to the dihydropyrazine family This compound is characterized by a pyrazine ring with a methyl group at the 5-position and a phenyl group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-6-phenyl-2,3-dihydropyrazine typically involves the reaction of diacetyl with ethylenediamine in diethyl ether. . The reaction conditions often require careful control of temperature and solvent composition to ensure the desired product is obtained.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the starting materials and solvents.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methyl-6-phenyl-2,3-dihydropyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyrazine derivatives.
Reduction: Reduction reactions can convert it to more saturated compounds.
Substitution: Substitution reactions, particularly at the methyl and phenyl groups, can lead to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve halogens, acids, or bases under controlled conditions.
Major Products Formed:
Oxidation: Pyrazine derivatives.
Reduction: Saturated dihydropyrazine compounds.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
Applications De Recherche Scientifique
5-Methyl-6-phenyl-2,3-dihydropyrazine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-Methyl-6-phenyl-2,3-dihydropyrazine involves its ability to tautomerize between imine and enamine forms. This tautomerization is facilitated by hydrogen transfer mechanisms, which can be either intramolecular or intermolecular with the assistance of water molecules . The compound’s ability to generate radicals and interact with DNA suggests its involvement in pathways related to apoptosis and DNA damage .
Comparaison Avec Des Composés Similaires
- 5,6-Dimethyl-2,3-dihydropyrazine
- 2,2,5,6-Tetramethyl-2,3-dihydropyrazine
- 3,6-Dihydropyrazine-2,5-dipropionic acid
Comparison: 5-Methyl-6-phenyl-2,3-dihydropyrazine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to other dihydropyrazines, it exhibits higher activation energies for tautomerism and a greater tendency to form radicals under physiological conditions . This makes it particularly valuable in studies related to DNA damage and apoptosis.
Propriétés
Numéro CAS |
20542-79-4 |
|---|---|
Formule moléculaire |
C11H12N2 |
Poids moléculaire |
172.23 g/mol |
Nom IUPAC |
5-methyl-6-phenyl-2,3-dihydropyrazine |
InChI |
InChI=1S/C11H12N2/c1-9-11(13-8-7-12-9)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |
Clé InChI |
FGGFOMQKNPYSGG-UHFFFAOYSA-N |
SMILES canonique |
CC1=NCCN=C1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


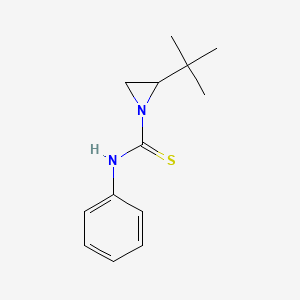
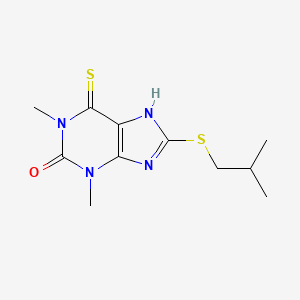
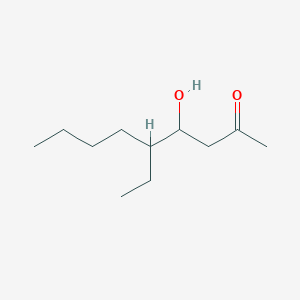
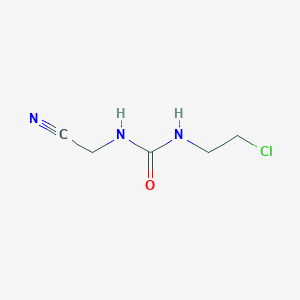
![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2,3,3-triphenylpropanoate](/img/structure/B14720804.png)
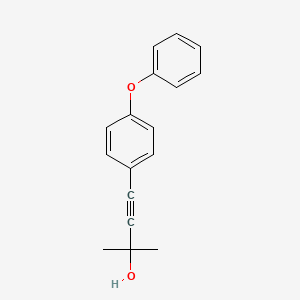
![1-[2-(2-Ethylhexanoyloxy)propanoylamino]propan-2-yl 2-ethylhexanoate](/img/structure/B14720821.png)
![2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]guanidine;sulfuric acid](/img/structure/B14720826.png)
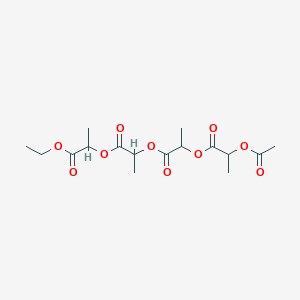
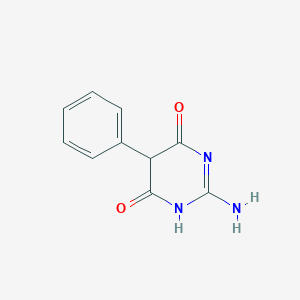
![[3,4-bis(pentanoylamino)phenyl]arsonic acid](/img/structure/B14720841.png)
![1-Phenyl-3-[3-[4-(3-phenylphenyl)phenyl]phenyl]benzene](/img/structure/B14720844.png)


